molecular formula C12H8ClNO3 B6327582 5-(3-Chlorophenyl)-2-hydroxynicotinic acid CAS No. 1261997-78-7

5-(3-Chlorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6327582
CAS No.: 1261997-78-7
M. Wt: 249.65 g/mol
InChI Key: RKHPTHJUIJBXAL-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-hydroxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group attached to the nicotinic acid core, which includes a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-2-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-hydroxynicotinic acid.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 2-hydroxynicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Chlorophenyl)-2-hydroxynicotinic acid can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: It has potential as an inhibitor of certain enzymes.

    Antimicrobial Activity: The compound exhibits antimicrobial properties against various pathogens.

Medicine:

    Drug Development: It is being investigated for its potential use in developing new therapeutic agents.

    Anti-inflammatory: The compound shows promise as an anti-inflammatory agent.

Industry:

    Dye Manufacturing: It can be used in the synthesis of dyes and pigments.

    Agriculture: The compound may have applications as a plant growth regulator.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl group at the second position allows it to form hydrogen bonds with target proteins, while the chlorophenyl group enhances its binding affinity. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-2-hydroxynicotinic acid
  • 5-(3-Bromophenyl)-2-hydroxynicotinic acid
  • 5-(3-Methylphenyl)-2-hydroxynicotinic acid

Comparison:

  • 5-(3-Chlorophenyl)-2-hydroxynicotinic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and binding affinity compared to its analogs.
  • 5-(4-Chlorophenyl)-2-hydroxynicotinic acid has a similar structure but with the chlorine atom at a different position, affecting its chemical properties and biological activity.
  • 5-(3-Bromophenyl)-2-hydroxynicotinic acid contains a bromine atom instead of chlorine, which can lead to different reactivity and applications.
  • 5-(3-Methylphenyl)-2-hydroxynicotinic acid has a methyl group, making it less reactive but potentially more stable.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHPTHJUIJBXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604832
Record name 5-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-78-7
Record name 5-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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